

Technical Guide: Physicochemical and Solubility Profile of (-)-Menthoxymyloxyacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Menthoxymyloxyacetic acid

Cat. No.: B3429018

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Menthoxymyloxyacetic acid, a derivative of the naturally occurring monoterpene (-)-menthol, is a chiral compound utilized primarily as a resolving agent in the separation of enantiomers.^{[1][2]} ^[3] Its molecular structure, incorporating both a bulky hydrophobic terpene moiety and a polar carboxylic acid group, results in specific physicochemical properties that are critical for its application and handling. This technical guide provides a consolidated overview of the available data on **(-)-Menthoxymyloxyacetic acid**, with a focus on its physicochemical characteristics. Due to the limited availability of specific quantitative solubility data in public literature, this guide also furnishes a detailed experimental protocol for determining its solubility in various solvents, a crucial parameter for its effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **(-)-Menthoxymyloxyacetic acid** is presented in Table 1. This data is essential for understanding the compound's behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of **(-)-Menthoxymyloxyacetic Acid**

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₂ O ₃	[4]
Molecular Weight	214.30 g/mol	[5]
Appearance	White to light yellow crystal powder or liquid	[5]
Melting Point	52-55 °C	[2][5]
Boiling Point	163-164 °C at 10 mmHg	[2][5]
Density	1.01 g/mL at 20 °C	[2][5]
pKa (Predicted)	3.47 ± 0.10	
LogP (Predicted)	2.54840	[2]
Refractive Index (n ₂₀ /D)	1.4672	[2][5]

Solubility Profile

Qualitative Solubility Discussion

While specific quantitative solubility data for **(-)-Menthylloxyacetic acid** in various organic and aqueous solvents is not readily available in the reviewed literature, its structural features provide some indication of its likely solubility behavior. The presence of the large, nonpolar methyl group suggests that it will have good solubility in nonpolar to moderately polar organic solvents. Conversely, the carboxylic acid group, which can engage in hydrogen bonding, will contribute to some solubility in polar protic solvents.

Terpene derivatives, in general, are known to be highly soluble in common organic solvents such as chloroform, dioxane, THF, and DMSO.[2] Carboxylic acids exhibit a wide range of solubilities depending on the nature of the rest of the molecule; their solubility in organic solvents can be significantly influenced by the presence of water.

Lack of Quantitative Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility values (e.g., in mg/mL or g/L) for **(-)-Menthylloxyacetic acid** in

common laboratory solvents. Therefore, experimental determination of its solubility is necessary for applications requiring precise concentrations.

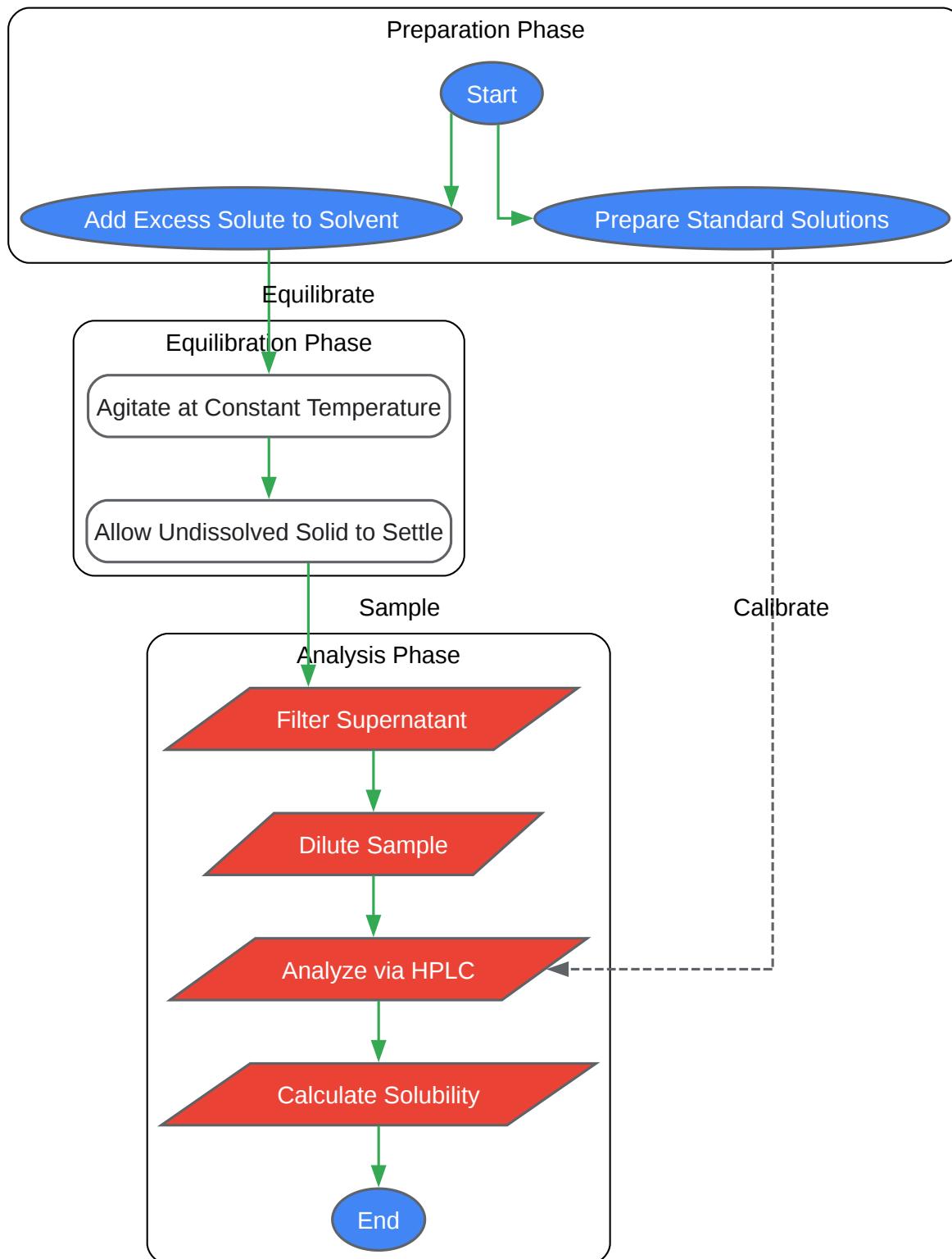
Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for determining the equilibrium solubility of **(-)-Menthoxycylic acid** using the widely accepted shake-flask method. This protocol is designed to be adaptable for various solvents and temperatures.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment


- **(-)-Menthoxycylic Acid** (high purity)
- Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, dimethyl sulfoxide)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument
- Volumetric flasks and pipettes

Procedure

- Preparation of Standard Solutions: Prepare a series of standard solutions of **(-)-Menthoxymalic acid** of known concentrations in the chosen solvent to create a calibration curve.
- Sample Preparation: Add an excess amount of **(-)-Menthoxymalic acid** to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
- Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.
- Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
- Dilution: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
- Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of **(-)-Menthoxymalic acid**.
- Calculation: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration in the original saturated solution. This value represents the equilibrium solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **(-)-Menthoxymalic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Menthol | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- To cite this document: BenchChem. [Technical Guide: Physicochemical and Solubility Profile of (-)-Menthoxycetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3429018#menthoxycetic-acid-solubility-information\]](https://www.benchchem.com/product/b3429018#menthoxycetic-acid-solubility-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com